N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic small-molecule compound characterized by a pyridine-carboxamide core substituted with a tetrahydropyranyl (oxan-4-yl) ether group and a 3,4-dimethoxyphenethylamine side chain. This structure combines aromatic, ether, and amide functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-25-18-4-3-15(13-19(18)26-2)5-9-23-21(24)16-6-10-22-20(14-16)28-17-7-11-27-12-8-17/h3-4,6,10,13-14,17H,5,7-9,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCMOOMJRFDWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)OC3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,4-dimethoxyphenethylamine through the methylation of 3,4-dihydroxyphenethylamine This intermediate is then reacted with isonicotinic acid to form the isonicotinamide derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved control over reaction conditions and scalability. The use of such systems can lead to more efficient and sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenethyl ring can be oxidized to form corresponding quinones.
Reduction: The isonicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
Research indicates that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and inflammation.
- Antimicrobial Activity : There are indications of its effectiveness against certain bacterial strains.
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Case Studies :
- A549 Cell Line Study : The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : An IC50 value of 10.5 µM was reported, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Research indicated an IC50 value of 8 µM, where the compound inhibited topoisomerase II, essential for DNA replication in cancer cells.
Neuroprotective Effects
Several studies have focused on the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Study 1 | SH-SY5Y Cells (Neuroblastoma) | Reduced oxidative stress markers | Antioxidant activity |
| Study 2 | Rat Model of Parkinson's Disease | Improved motor function | Anti-inflammatory effects |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on synthesis, structural features, and physicochemical properties.
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the pyridine-carboxamide core with a benzamide group and lacks the oxan-4-yloxy substituent.
- Synthesis : Prepared via reaction of benzoyl chloride (3.5 mmol) with 3,4-dimethoxyphenethylamine (7.0 mmol) in 80% yield .
- Physicochemical Data :
- Key Differences :
- Solubility : The absence of the oxan-4-yloxy group in Rip-B likely reduces polar surface area compared to the target compound.
- Bioactivity : Benzamide derivatives are often explored for dopamine receptor modulation, but the pyridine-carboxamide core in the target compound may alter binding specificity .
Intermediate: 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : Features two 3,4-dimethoxyphenethyl groups linked via a carbamoylpropyl chain, forming a cationic azanium center.
- Crystallography: Space group: Monoclinic $P2_1/c$. Unit cell parameters: $a = 21.977(3)$ Å, $b = 12.2295(10)$ Å, $c = 10.2217(9)$ Å, $\beta = 93.490(9)^\circ$, $V = 2742.2(5)$ Å$^3$ . Hydrogen bonding: Stabilized by interactions between the azanium ion, chloride counterion, and water molecules .
- Key Differences: Charge: The cationic nature of this intermediate contrasts with the neutral pyridine-carboxamide target compound. Application: Synthesized as an intermediate for isoquinoline alkaloid analogs, suggesting divergent synthetic pathways compared to the target molecule .
Functional Analog: Verapamil-Related Compounds
- Structure: Includes (3,4-dimethoxyphenyl)methanol and other phenylalkylamine derivatives .
- Bioactivity : Verapamil analogs are calcium channel blockers, highlighting the role of 3,4-dimethoxyphenyl groups in modulating ion channels.
- Key Differences :
Research Implications and Limitations
- Structural Insights : The oxan-4-yloxy group in the target compound may enhance solubility compared to Rip-B, while the pyridine ring could improve metabolic stability over benzamide analogs .
- Data Gaps : Pharmacological data (e.g., IC$_{50}$, binding affinity) for the target compound are absent in the provided evidence, limiting direct bioactivity comparisons.
- Synthetic Challenges : The intermediate’s complex crystallization (e.g., $Z = 4$, large unit cell) suggests that similar compounds may require advanced purification techniques .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H26N2O5
- Molecular Weight : 386.448 g/mol
- CAS Number : 2034621-59-3
This compound features a pyridine core linked to an oxan-4-yloxy group and a dimethoxyphenyl ethyl substituent, which may contribute to its biological activity by influencing receptor interactions and solubility.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit enzymes involved in metabolic processes, which can affect drug metabolism and efficacy.
- Neurotransmitter Interaction : The structure suggests possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Evidence indicates a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Studies have shown neuroprotective properties, which may be beneficial in neurodegenerative disorders.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Decreased cytokine levels | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
-
Antitumor Efficacy in Cell Lines :
A study evaluated the compound's effect on various cancer cell lines. Results indicated significant dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 50 µM across different types of cancer cells. The mechanism involved apoptosis via the mitochondrial pathway. -
Inflammation Model in Rodents :
In a rodent model of induced inflammation, treatment with this compound resulted in a significant reduction of paw edema and inflammatory markers compared to control groups. -
Neuroprotection in Animal Models :
The compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal injury. It demonstrated a marked reduction in neuronal death and improved behavioral outcomes in treated animals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
